2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyridine core, a thiophene ring, and various functional groups such as amino, methoxy, and carbonitrile groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiophene-based analogs, which are structurally similar to the compound , have also been reported to possess a wide range of therapeutic properties .
Mode of Action
For instance, indole derivatives are known to interact with various biological targets, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the broad-spectrum biological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in organic solvents, like alcohol and ether, but insolubility in water, as is the case with thiophene , can impact its bioavailability.
Result of Action
Similar compounds, such as indole and thiophene derivatives, have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then subjected to cyclization with malononitrile and methyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-[(thiophen-2-yl)methyl]-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Lacks the methyl group at the 7-position.
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(furan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring and the specific arrangement of functional groups in 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile imparts unique chemical and biological properties to the compound
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-31-15)20(16(11-24)22(25)30-19)14-6-7-17(28-2)18(10-14)29-3/h4-10,20H,12,25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQVLXYDXYWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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